molecular formula C18H24OS B5065521 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene

2-(5-Propan-2-ylsulfanylpentoxy)naphthalene

Cat. No.: B5065521
M. Wt: 288.4 g/mol
InChI Key: NJZJGMRWNDZMQM-UHFFFAOYSA-N
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Description

2-(5-Propan-2-ylsulfanylpentoxy)naphthalene is a complex organic compound characterized by the presence of a naphthalene ring substituted with a propan-2-ylsulfanyl group and a pentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with a suitable alkylating agent under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Propan-2-ylsulfanylpentoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.

Scientific Research Applications

2-(5-Propan-2-ylsulfanylpentoxy)naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene include:

  • 2-(Propan-2-yloxy)naphthalene
  • 2-[(Propan-2-yl)sulfanyl]naphthalene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(5-propan-2-ylsulfanylpentoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OS/c1-15(2)20-13-7-3-6-12-19-18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZJGMRWNDZMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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